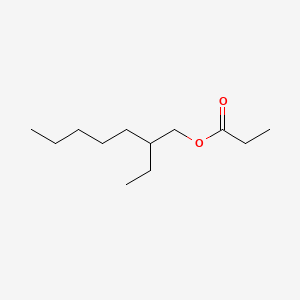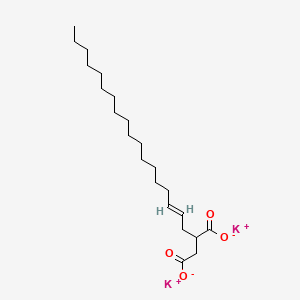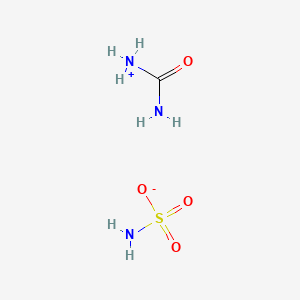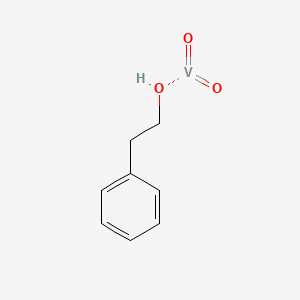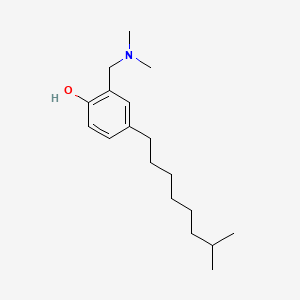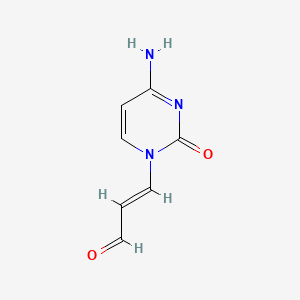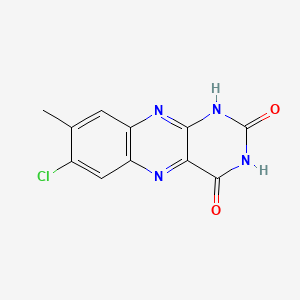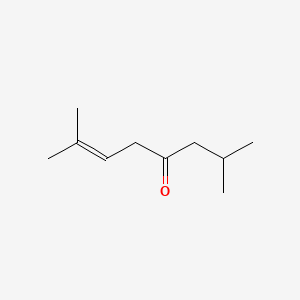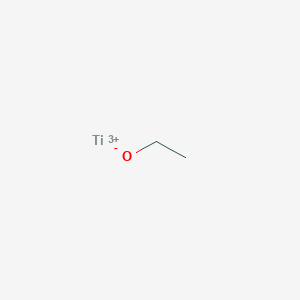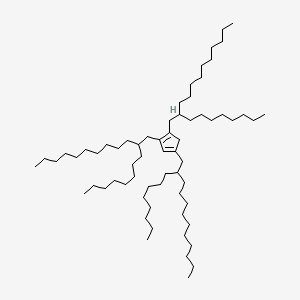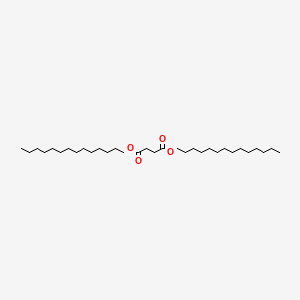
Ditetradecyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditetradecyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with tetradecanol. This compound is known for its unique properties and applications, particularly in the field of thermal energy storage as a phase change material .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ditetradecyl succinate is synthesized through the esterification reaction between succinic acid and tetradecanol. The reaction is typically carried out under vacuum conditions and without the use of a catalyst. The process involves heating the reactants to facilitate the removal of water, which drives the reaction towards the formation of the ester. The yield of the esterification reaction is generally above 95%, indicating a highly efficient process .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis. Large-scale reactors are used to mix succinic acid and tetradecanol under controlled temperature and vacuum conditions. The high yield and purity of the product make it suitable for various applications, including its use as a phase change material in thermal energy storage systems .
Análisis De Reacciones Químicas
Types of Reactions
Ditetradecyl succinate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down in the presence of water, yielding succinic acid and tetradecanol. Additionally, it may undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Succinic acid and tetradecanol are the primary reagents. The reaction is carried out under vacuum and without a catalyst.
Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Hydrolysis: Succinic acid and tetradecanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ditetradecyl succinate has several scientific research applications:
Thermal Energy Storage: It is used as a phase change material due to its ability to store and release thermal energy efficiently.
Material Science: It is studied for its potential use in developing new materials with unique thermal properties.
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mecanismo De Acción
The primary mechanism by which ditetradecyl succinate exerts its effects is through its phase change properties. When used as a phase change material, it absorbs and releases thermal energy during the transition between solid and liquid states. This property is utilized in thermal energy storage systems to maintain temperature stability .
Comparación Con Compuestos Similares
Similar Compounds
Dioctadecyl succinate: Another ester of succinic acid with similar thermal properties.
Dilauryl thiodipropionate: A dialkyl ester used in cosmetics with comparable stability and thermal properties.
Uniqueness
Ditetradecyl succinate is unique due to its specific phase change temperature and high thermal reliability. Its ability to undergo multiple thermal cycles without significant degradation makes it a valuable material for thermal energy storage applications .
Propiedades
Número CAS |
26720-09-2 |
|---|---|
Fórmula molecular |
C32H62O4 |
Peso molecular |
510.8 g/mol |
Nombre IUPAC |
ditetradecyl butanedioate |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-35-31(33)27-28-32(34)36-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clave InChI |
QZTCMCYWQLXVRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



